

Technical Guide: Spectroscopic Analysis of 5-Morpholino-1H-pyrazol-3-amine

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Compound of Interest

Compound Name: 5-Morpholino-1H-pyrazol-3-amine

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Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **5-Morpholino-1H-pyrazol-3-amine**. Due to the limited availability of public data for this specific compound, this guide presents predicted spectral data based on the analysis of closely related pyrazole derivatives and general principles of spectroscopic analysis. The experimental protocols provided are standardized methods for the analysis of small organic molecules of this class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure

IUPAC Name: 5-(Morpholin-4-yl)-1H-pyrazol-3-amine

CAS Number: 537039-13-7 (for hydrochloride salt)

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for **5-Morpholino-1H-pyrazol-3-amine**. These predictions are based on established chemical



shift values for similar heterocyclic systems and functional groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5	S	1H	H4 (pyrazole ring)
~4.5	br s	2Н	NH ₂
~3.7	t	4H	O-(CH ₂) ₂
~3.0	t	4H	N-(CH ₂) ₂
~9.0	br s	1H	NH (pyrazole ring)
0.1			

Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~155	C3 (pyrazole ring)
~145	C5 (pyrazole ring)
~90	C4 (pyrazole ring)
~66	O-(CH ₂) ₂
~48	N-(CH ₂) ₂
Solvent: DMSO-d ₆	

Table 3: Predicted Mass Spectrometry Data

m/z	lon
183.1246	[M+H] ⁺
205.1065	[M+Na] ⁺
182.1168	[M] ⁺



Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for compounds such as **5-Morpholino-1H-pyrazol-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

- NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
- Internal Standard: Tetramethylsilane (TMS)

Sample Preparation:

- Weigh approximately 5-10 mg of the sample (5-Morpholino-1H-pyrazol-3-amine hydrochloride).
- Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- Add a small amount of TMS as an internal standard (δ 0.00 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm
- Acquisition Time: 4.0 s



¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

• Number of Scans: 1024

Relaxation Delay: 2.0 s

• Spectral Width: 240 ppm

Acquisition Time: 1.2 s

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

 Mass Spectrometer: Agilent 6545 Q-TOF LC/MS (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10 μg/mL with the mobile phase.



LC-MS Parameters:

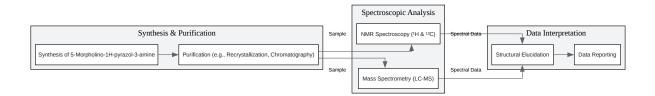
- · Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometry:
 - Ionization Mode: ESI Positive
 - Gas Temperature: 325 °C
 - Drying Gas Flow: 8 L/min
 - Nebulizer Pressure: 35 psig
 - Sheath Gas Temperature: 350 °C
 - Sheath Gas Flow: 11 L/min
 - Capillary Voltage: 3500 V
 - Fragmentor Voltage: 175 V
 - Mass Range: 50-500 m/z
 - Acquisition Rate: 2 spectra/s



Data Analysis:

- Extract the mass spectrum for the chromatographic peak corresponding to the compound.
- Determine the accurate mass of the molecular ion ([M+H]+).
- Use the accurate mass to calculate the elemental composition.
- Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to confirm the structure.

Visualizations Experimental Workflow

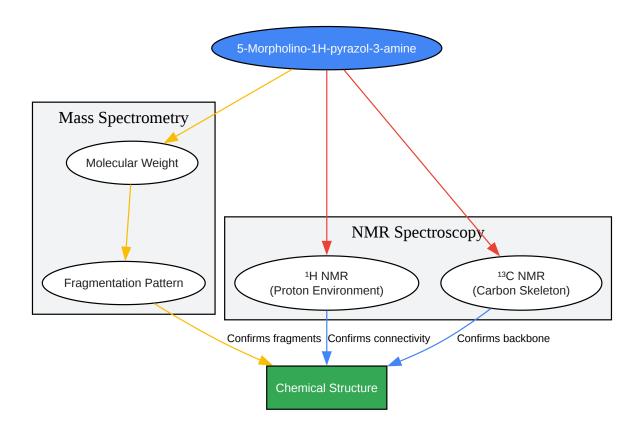


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Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data





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